BenchChemオンラインストアへようこそ!

(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid

Botulinum neurotoxin Enantioselectivity Protease inhibition

(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 1213172-88-3) is a chiral, non-proteinogenic α-amino acid built on a rigid 2,3-dihydro-1H-indene scaffold bearing a carboxylic acid at the 4-position. With a molecular weight of 177.20 g/mol and a computed XLogP3-AA of -1.5, it possesses one hydrogen bond donor (amine) and two acceptors (carboxylate).

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B15071194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2C(=O)O
InChIInChI=1S/C10H11NO2/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9H,4-5,11H2,(H,12,13)/t9-/m1/s1
InChIKeyVUTOUUUHDLJNEM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid: Chiral Indane Amino Acid for Enantioselective Synthesis and Medicinal Chemistry Procurement


(R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 1213172-88-3) is a chiral, non-proteinogenic α-amino acid built on a rigid 2,3-dihydro-1H-indene scaffold bearing a carboxylic acid at the 4-position. With a molecular weight of 177.20 g/mol and a computed XLogP3-AA of -1.5, it possesses one hydrogen bond donor (amine) and two acceptors (carboxylate) [1]. The compound exists as a single, stereochemically defined (R)-enantiomer and is primarily procured as a high-purity building block for the asymmetric synthesis of bioactive molecules, particularly those targeting neurological and cardiovascular pathways [2].

Why the (R)-Enantiomer of 1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid Cannot Be Replaced by Its (S)-Enantiomer or Racemic Mixture in Drug Discovery


The indane scaffold imposes a rigid, locked conformation on the amino acid backbone, and the absolute configuration at C-1 dictates the three-dimensional presentation of both the amine and the carboxylic acid pharmacophores. For closely related 1-aminoindane-derived inhibitors, the (R)-enantiomer can exhibit up to a 4.5-fold greater inhibitory potency and a significantly lower inhibition constant (K_i) than the corresponding (S)-enantiomer [1]. Substituting the (R)-enantiomer with the racemate introduces an inactive or weakly active stereoisomer that can confound structure–activity relationships, reduce assay sensitivity, and necessitate enantiomeric purification downstream [2]. The 4-position carboxylic acid further differentiates this compound from 1-carboxylic acid regioisomers, which engage distinct binding pockets [3].

Quantitative Differentiation Evidence for (R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid Against Its Closest Analogs


Enantiomeric Potency Differential: (R) vs. (S) 1-Aminoindane-4/5-substituted Analogues in a BoNT/A Protease Assay

In a study of 1-aminoindane-based inhibitors of botulinum neurotoxin serotype A (BoNT/A) light chain, the (R)-configured 4-substituted analogue exhibited an IC50 of 8 µM and a K_i of 1.7 ± 0.3 µM. Under identical assay conditions, the (S)-enantiomer showed an IC50 of 36 µM [1]. This represents a 4.5-fold improvement in potency and a measurable binding affinity advantage for the (R)-stereochemistry. CAUTION: This data is for a closely related 1-aminoindane-4/5-substituted series and not directly for the target 4-carboxylic acid compound itself. Direct comparative data for (R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid vs. its (S)-enantiomer were not located in the peer-reviewed literature.

Botulinum neurotoxin Enantioselectivity Protease inhibition

Regioisomeric Differentiation: 4-Carboxylic Acid vs. 1-Carboxylic Acid Indane Amino Acids at Metabotropic Glutamate Receptors

The regioisomeric compound (RS)-1-aminoindan-1,5-dicarboxylic acid (AIDA) acts as a competitive antagonist at the mGluR1α receptor with a reported IC50 of 214 µM [1]. In contrast, 1-aminoindane-1-carboxylic acid derivatives lacking the 4/5-substitution have been reported to target ion channels (e.g., sodium channels) via a non-competitive mechanism . While no direct IC50 data for the 4-carboxylic acid regioisomer at mGluR1α were found, the shift of the carboxyl group from position 1 to position 4 fundamentally alters the pharmacophore geometry and is predicted to redirect target engagement from glutamate receptors to other binding sites, including those of soluble guanylate cyclase (sGC) modulators described in patent literature [2]. CAUTION: This is a class-level inference based on regioisomeric comparisons within the aminoindane family.

Metabotropic glutamate receptors Regioisomerism Neuropharmacology

Physicochemical Differentiation: Computed Properties vs. Non-Carboxylated 1-Aminoindane

The target compound possesses computed physicochemical properties that distinguish it from the simpler building block (R)-1-aminoindane (CAS 10277-74-4). (R)-1-aminoindane has a molecular weight of 133.19 g/mol, a topological polar surface area (TPSA) of 26 Ų, and is a liquid at room temperature (mp 15°C, bp 96-97°C/8 mmHg) . (R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid has a molecular weight of 177.20 g/mol, a TPSA of 63.3 Ų, and is a solid [1]. The addition of the 4-carboxylic acid group increases TPSA by 37.3 Ų and reduces XLogP3-AA to -1.5, shifting the compound from a CNS-penetrant amine intermediate toward a more polar, zwitterionic amino acid suitable for peripheral targets or as a peptide coupling partner [2]. No direct comparative oral bioavailability or CNS penetration data were found.

Drug-likeness Physicochemical properties CNS drug design

Optimal Research and Industrial Application Scenarios for (R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid Based on Verified Evidence


Scalable Synthesis of sGC Stimulators and Cardiovascular Drug Candidates

Patent literature from Bayer Pharma identifies 4-substituted aminoindane carboxylic acids as key intermediates for soluble guanylate cyclase (sGC) stimulators targeting cardiovascular and cardiopulmonary diseases [1]. The (R)-configured 4-carboxylic acid building block is positioned for the preparation of enantiomerically pure lead compounds, where the 4-carboxylate engages a specific binding pocket distinct from the 1- or 5-carboxylate regioisomers. Procurement of the single (R)-enantiomer avoids the need for chiral resolution or asymmetric synthesis later in the synthetic route, based on the established class-level observation that enantiomeric impurities can reduce potency by over fourfold in aminoindane series [2].

Conformationally Constrained Peptide and Peptidomimetic Design

The rigid indane scaffold of (R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid, combined with its 4-carboxylic acid handle, makes it suitable as a non-proteinogenic amino acid for solid-phase peptide synthesis (SPPS). Its computed TPSA of 63.3 Ų and hydrogen bond donor/acceptor profile [3] are consistent with its use in peptidomimetics where conformational restriction is required to enhance target selectivity or metabolic stability. The (R)-configuration provides a defined stereochemical environment that cannot be replicated by racemic or (S)-configured alternatives, as established by the enantiomer-dependent activity seen in 1-aminoindane protease inhibitors [2].

Asymmetric Synthesis of Neurological Disorder Therapeutics

The 1-aminoindane core is a privileged scaffold in Parkinson's disease therapeutics, exemplified by the MAO-B inhibitor rasagiline, which is the N-propargyl derivative of (R)-1-aminoindane [4]. The 4-carboxylic acid analogue extends this scaffold to targets requiring a carboxylate pharmacophore, such as certain NMDA receptor modulators or neurotransmitter transporters. While direct target data for the compound are lacking, the established CNS activity of (R)-configured 1-aminoindanes provides a class-level rationale for procuring the 4-carboxylic acid derivative for neurological SAR studies [5].

Quote Request

Request a Quote for (R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.